molecular formula C11H9NO2 B8401190 2-(2-Furoyl)-4-methylpyridine

2-(2-Furoyl)-4-methylpyridine

Cat. No. B8401190
M. Wt: 187.19 g/mol
InChI Key: XAKHUCMCOOPZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04173705

Procedure details

2-Cyano-4-methylpyridine is reacted in an inert atmosphere with an ethereal solution of freshly prepared 2-furoyl-lithium followed by acid hydrolysis to form 2-(2-furoyl)-4-methylpyridine which is then reacted with methyl iodide to form 2-(2-furoyl)-1,4-dimethylpyridinium iodide. Both furoyl compounds exhibit thermal and chemical analgesic properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-furoyl-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1)#N.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]([Li])=[O:16]>>[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]([C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][N:4]=1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)C
Name
2-furoyl-lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by acid hydrolysis

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)C1=NC=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.